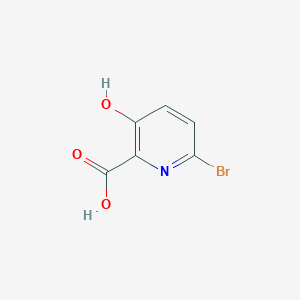6-Bromo-3-hydroxypicolinic acid
CAS No.: 321596-58-1
Cat. No.: VC2392478
Molecular Formula: C6H4BrNO3
Molecular Weight: 218 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 321596-58-1 |
|---|---|
| Molecular Formula | C6H4BrNO3 |
| Molecular Weight | 218 g/mol |
| IUPAC Name | 6-bromo-3-hydroxypyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C6H4BrNO3/c7-4-2-1-3(9)5(8-4)6(10)11/h1-2,9H,(H,10,11) |
| Standard InChI Key | FSFPFQLFCVKWTG-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC(=C1O)C(=O)O)Br |
| Canonical SMILES | C1=CC(=NC(=C1O)C(=O)O)Br |
Introduction
Chemical Identity and Structure
6-Bromo-3-hydroxypicolinic acid is an organic compound with the molecular formula C₆H₄BrNO₃ and a molecular weight of 218.01 g/mol . It is identified by the Chemical Abstracts Service (CAS) registry number 321596-58-1 . The compound features a pyridine ring with specific functional groups: a bromine atom at the 6-position, a hydroxyl group at the 3-position, and a carboxylic acid group at the 2-position .
The structural characteristics of 6-Bromo-3-hydroxypicolinic acid can be defined through several standard chemical identifiers:
Chemical Identifiers
| Parameter | Value |
|---|---|
| IUPAC Name | 6-bromo-3-hydroxypyridine-2-carboxylic acid |
| Molecular Formula | C₆H₄BrNO₃ |
| Molecular Weight | 218.01 g/mol |
| Standard InChI | InChI=1S/C6H4BrNO3/c7-4-2-1-3(9)5(8-4)6(10)11/h1-2,9H,(H,10,11) |
| Standard InChIKey | FSFPFQLFCVKWTG-UHFFFAOYSA-N |
| SMILES Notation | C1=CC(=NC(=C1O)C(=O)O)Br |
| PubChem Compound ID | 22175116 |
| MDL Number | MFCD18072573 |
Table 1: Chemical identifiers for 6-Bromo-3-hydroxypicolinic acid
Physical and Chemical Properties
6-Bromo-3-hydroxypicolinic acid exhibits distinct physicochemical properties that influence its handling, storage, and application in research. Based on computational predictions and experimental data, the following properties have been established:
Physical Properties
| Property | Value | Method |
|---|---|---|
| Physical Form | Solid | Experimental |
| Color | White to off-white | Experimental |
| Boiling Point | 485.7±45.0 °C at 760 mmHg | Predicted |
| Density | 1.985±0.06 g/cm³ | Predicted |
| pKa | 2.32±0.25 | Predicted |
| LogP | 1.24790 | Predicted |
| Polar Surface Area (PSA) | 70.42000 | Predicted |
Table 2: Physical and chemical properties of 6-Bromo-3-hydroxypicolinic acid
Applications in Research
6-Bromo-3-hydroxypicolinic acid has demonstrated potential value in several research domains, particularly in pharmaceutical development.
Medicinal Chemistry Applications
In medicinal chemistry research, 6-Bromo-3-hydroxypicolinic acid has been employed in the design and synthesis of selective inhibitors targeting the Fat Mass and Obesity-associated protein (FTO) . In this context, it served as an intermediate in the synthesis of more complex molecules designed to extend into the substrate binding site through functionalization at the C-6 position .
Research Utility
The compound's value in research stems from its:
-
Well-defined structure with multiple functional groups amenable to derivatization
-
Potential for hydrogen bonding interactions through hydroxyl and carboxylic acid groups
-
Altered electronic properties of the pyridine ring due to the presence of the electron-withdrawing bromine substituent
-
Potential scaffold for bioactive compound libraries
| Hazard Type | Classification | Hazard Statements |
|---|---|---|
| Acute Toxicity | Category 4 | H302, H332: Harmful if swallowed or inhaled |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| STOT-SE | Category 3 | H335: May cause respiratory irritation |
Table 3: Hazard classification for 6-Bromo-3-hydroxypicolinic acid
Precautionary Measures
The following precautionary statements apply to the safe handling of this compound:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray
-
P280: Wear protective gloves/protective clothing/eye protection/face protection
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
The compound carries the GHS07 (Harmful) pictogram, indicating its potential to cause irritation and harm .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume